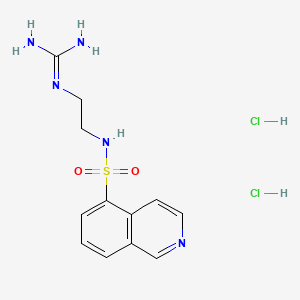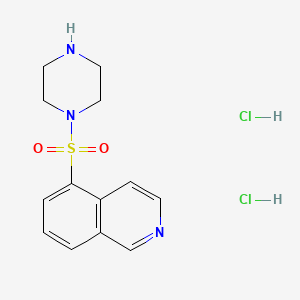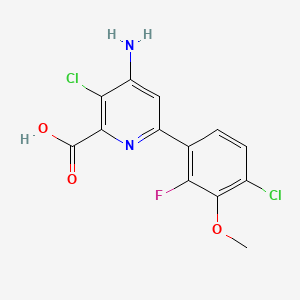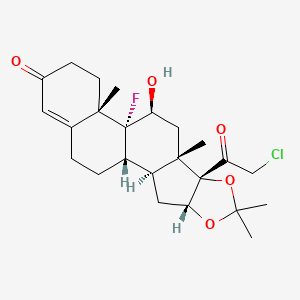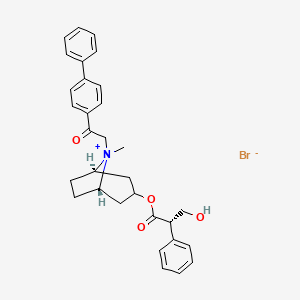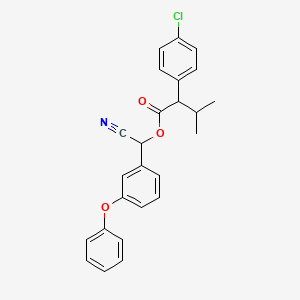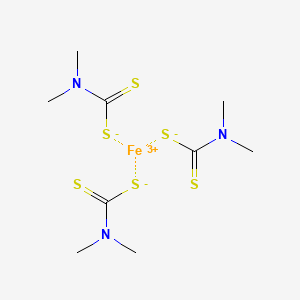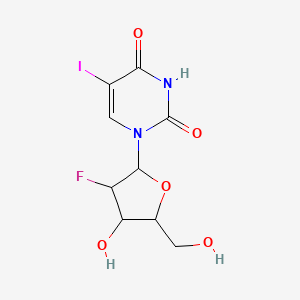
Fialuridine
描述
Fialuridine, or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a nucleoside analogue that was investigated as a potential therapy for hepatitis B virus infection .
Molecular Structure Analysis
Fialuridine is a small molecule with the chemical formula C9H10FIN2O5. Its molecular weight is 372.09 .
Chemical Reactions Analysis
Fialuridine toxicity was only detectable after 7 days of repeated exposure . It is suspected that the toxicity of Fialuridine was a result of mitochondrial damage caused by the incorporation of Fialuridine into mitochondrial DNA .
科研应用
Anti-Hepatitis B Virus Activity
Fialuridine (FIAU) is a thymidine nucleoside analog known for its activity against various herpesviruses and hepatitis B virus (HBV), both in vitro and in vivo. In clinical evaluations for chronic HBV infection, it showed promise initially. However, its application was marred by severe multi-organ toxicity, leading to the hypothesis that its toxicity was mediated through mitochondrial dysfunction. This dysfunction could be due to the inhibition of mitochondrial DNA polymerase gamma or incorporation of FIAU into mitochondrial DNA. In vitro experiments were carried out to evaluate and understand the mitochondrial toxicity of FIAU better (Colacino, 1996).
Phosphorylation and Inhibition of DNA Synthesis in Mitochondria
Further studies examined the effect of FIAU on DNA synthesis in mitochondria. Isolated mitochondria from rat livers treated with FIAU showed a decrease in mitochondrial DNA synthesis. This study also revealed that mitochondrial lysates could phosphorylate FIAU to form FIAU monophosphate, indicating the potential for FIAU to impact mitochondrial DNA synthesis and function (Horn et al., 1997).
FIAU-Induced Hepatic Failure and Lactic Acidosis
A clinical study involving patients with chronic hepatitis B undergoing FIAU treatment reported severe hepatotoxicity, including lactic acidosis, worsening jaundice, and deteriorating hepatic function, leading to fatalities and necessitating liver transplants in some cases. Histological analysis of liver tissue in these cases revealed abnormal mitochondria and fat accumulation in hepatocytes, underscoring the serious toxic effects of FIAU on the liver (McKenzie et al., 1995).
FIAU Incorporation into DNA and Mitochondrial Effects
Another line of research focused on the incorporation of FIAU into DNA and its subsequent effects on the morphology of mitochondria in human hepatoblastoma cells. These studies found that FIAU is present in both nuclear and mitochondrial DNA and induces morphological changes in the ultrastructure of mitochondria, suggesting deleterious effects on mitochondrial function and structure (Colacino et al., 1996).
Utility
in Differentiated Preclinical Liver ModelsIn recent years, differentiated preclinical liver models like HepaRG cells have been used to investigate the delayed toxicity of fialuridine. These models have shown potential in assessing chronic drug hepatotoxicity events, like those induced by fialuridine, which manifest only under prolonged exposure conditions. The HepaRG model, in particular, has demonstrated its translational relevance for fialuridine toxicity and could be valuable for investigating the inhibition of mitochondrial replication over extended exposure to other toxicants (Jolly et al., 2020).
Mitochondrial and Cellular Toxicity in Human Muscle
The neuromuscular toxicity of FIAU was further explored through its effects on human myotubes in cultures. FIAU treatment induced severe mitochondrial changes and intracellular lipid accumulations, similar to but more severe than those observed with other nucleoside analogues. Unlike other analogues, FIAU-induced abnormalities did not improve or reverse after withdrawal of the drug, aligning with the irreversible mitochondrial changes noted in FIAU-treated patients (Semino-Mora et al., 1997).
Long-term Culture of Human Liver Tissue
Advanced liver cell function and cell replacement therapies are crucial for studying authentic liver cell function. The development of 3-dimensional liver tissues has shown potential in assessing antiviral agents and predicting fatal human-specific hepatotoxicity caused by fialuridine. This extended functionality enabled the prediction of FIAU-induced liver failure, which had escaped detection in conventional models and short-term clinical studies (Ng et al., 2017).
Safety And Hazards
未来方向
性质
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-BYPJNBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028030 | |
| Record name | Fialuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fialuridine | |
CAS RN |
69123-98-4 | |
| Record name | Fialuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69123-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fialuridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fialuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fialuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fialuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIALURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7IN77LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



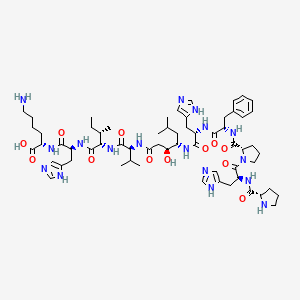
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
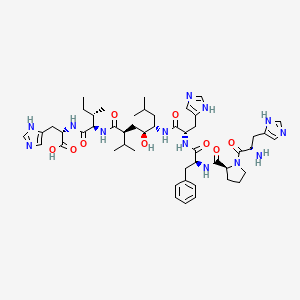
![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)
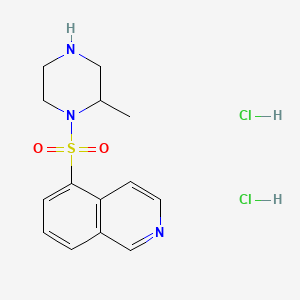
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](/img/structure/B1672587.png)
